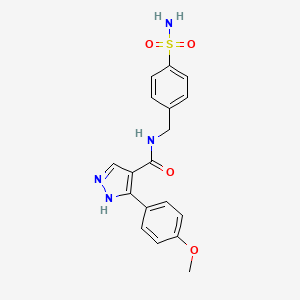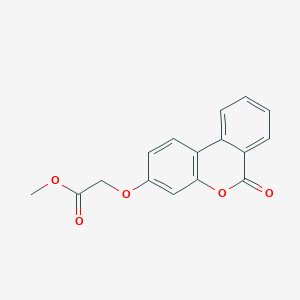![molecular formula C18H16N2O4 B14957574 3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid](/img/structure/B14957574.png)
3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid is a complex organic compound with a molecular formula of C18H16N2O4 and a molecular weight of 324.33 g/mol . This compound features an acridine moiety, which is known for its diverse biological activities and applications in various fields of science and industry.
準備方法
The synthesis of 3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid typically involves multiple steps, starting from the appropriate acridine derivative. One common synthetic route includes the acylation of 9-oxo-10(9H)-acridineacetic acid with 3-aminopropanoic acid under controlled conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
化学反応の分析
3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine or alcohol derivatives.
Substitution: The acridine moiety allows for electrophilic and nucleophilic substitution reactions, where various substituents can be introduced to modify the compound’s properties.
科学的研究の応用
3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s acridine moiety is known for its intercalating properties, making it useful in studying DNA interactions and as a potential anticancer agent.
Medicine: Research has explored its potential as an antiviral, antimicrobial, and anticancer agent due to its ability to interact with biological macromolecules.
Industry: It is employed in the development of fluorescent dyes and as a precursor in the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid involves its ability to intercalate into DNA, disrupting the normal function of the nucleic acid. This intercalation can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with various enzymes and receptors, modulating their activity and contributing to its biological effects .
類似化合物との比較
Similar compounds to 3-({2-[9-oxo-10(9H)-acridinyl]acetyl}amino)propanoic acid include:
Methylmalonic acid semialdehyde: An intermediate in the metabolism of thymine and valine, with a simpler structure and different biological roles.
Indole derivatives: These compounds share some structural similarities and biological activities, particularly in their interactions with DNA and potential anticancer properties.
Propanoic acid derivatives: Various derivatives of propanoic acid exhibit different chemical and biological properties, highlighting the unique features of the acridine moiety in this compound.
特性
分子式 |
C18H16N2O4 |
|---|---|
分子量 |
324.3 g/mol |
IUPAC名 |
3-[[2-(9-oxoacridin-10-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C18H16N2O4/c21-16(19-10-9-17(22)23)11-20-14-7-3-1-5-12(14)18(24)13-6-2-4-8-15(13)20/h1-8H,9-11H2,(H,19,21)(H,22,23) |
InChIキー |
QWJAOVAPCNTUBQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~5~-carbamoyl-N~2~-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-ornithine](/img/structure/B14957502.png)
![N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B14957510.png)

![7-methyl-9-phenyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one](/img/structure/B14957514.png)
![[4-(4-Fluorophenyl)piperazino][2-(2-furyl)-4-quinolyl]methanone](/img/structure/B14957519.png)
![3,6-dichloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B14957528.png)
![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine](/img/structure/B14957533.png)
![2-(1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14957536.png)

![methyl 4-[(3-{2-hydroxy-4-[(4-nitrobenzyl)oxy]phenyl}-5-methyl-1H-pyrazol-4-yl)oxy]benzoate](/img/structure/B14957557.png)
![N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-isoleucine](/img/structure/B14957564.png)
![prop-2-en-1-yl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B14957571.png)

![7-methyl-5-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B14957606.png)
